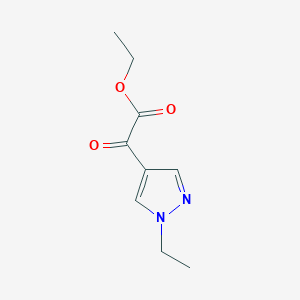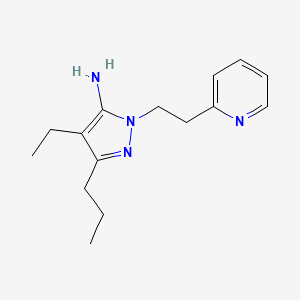
1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylethylenediamine (TMEDA) is a chemical compound with the formula (CH3)2NCH2CH2N(CH3)2 . This species is derived from ethylenediamine by replacement of the four amine hydrogens with four methyl groups . It is a colorless liquid, although old samples often appear yellow .
Synthesis Analysis
TMEDA is widely employed as a ligand for metal ions . It forms stable complexes with many metal halides, e.g., zinc chloride and copper(I) iodide, giving complexes that are soluble in organic solvents .Molecular Structure Analysis
The molecular structure of TMEDA is (CH3)2NCH2CH2N(CH3)2 . It is derived from ethylenediamine by replacement of the four amine hydrogens with four methyl groups .Chemical Reactions Analysis
When mixed with n-butyllithium, TMEDA’s nitrogen atoms coordinate to the lithium, forming a cluster of higher reactivity than the tetramer or hexamer that n-butyllithium normally adopts . BuLi/TMEDA is able to metallate or even doubly metallate many substrates including benzene, furan, thiophene, N-alkyl pyrroles, and ferrocene .Physical And Chemical Properties Analysis
TMEDA is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.7765 g mL−1 (at 20 °C), a melting point of −58.6 °C, and a boiling point of 121.1 °C . It is miscible in water .Aplicaciones Científicas De Investigación
Energetic Material Synthesis
1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine and related compounds have been explored in the synthesis of high-performing energetic materials. Notable studies have produced materials like 2-amino-5-nitrotetrazole and 1,1'-diamino-5,5'-bistetrazole, showcasing their potential in explosives with high explosive performances and varying sensitivities (Klapötke, Piercey, & Stierstorfer, 2012).
Coordination Compounds and Luminescence
Research has also focused on the assembly of zinc coordination compounds using tetrazole-carboxylate ligands derived from this compound. These studies revealed diverse structural topologies and luminescence properties, indicating potential applications in optical materials (Li et al., 2015).
Crystal Structure Analysis
The crystal structures of salts derived from anionic 5-aminotetrazole, closely related to this compound, have been analyzed. These studies provide insights into the hydrogen bonding and molecular interactions, crucial for understanding the material's properties (Lampl et al., 2014).
High-Density Energetic Materials
The compound and its derivatives have been pivotal in the investigation of high-density energetic materials like nitroiminotetrazoles. These materials are derived from tetrazoles with high nitrogen content, showing promise in the field of high-energy materials due to their excellent oxidizing properties (Joo & Shreeve, 2010).
Initiators in Energetic Applications
This compound has been used in the synthesis of 1,1'-Diamino-5,5'-bistetrazole, demonstrating its utility as a high-performing metal-free initiator in energetic applications. Its extensive characterization includes spectroscopy, thermal analysis, and X-ray diffraction (Benz, Klapötke, & Stierstorfer, 2022).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-N,1-N,5-N,5-N-tetramethyltetrazole-1,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N6/c1-9(2)5-6-7-8-11(5)10(3)4/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWQQEQPLVSMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

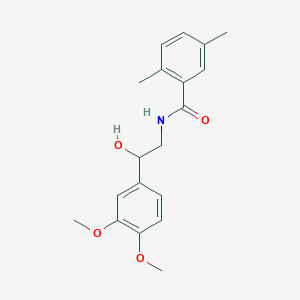

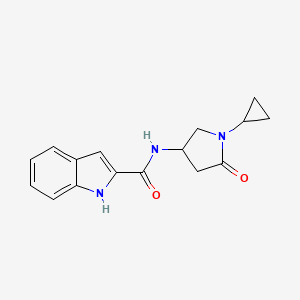
![(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2681938.png)
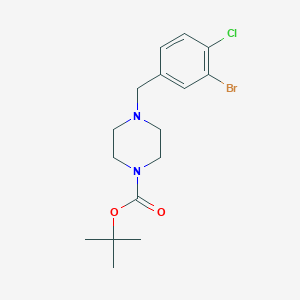
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone](/img/structure/B2681945.png)

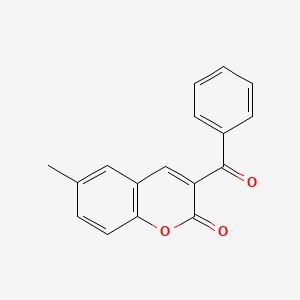
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)
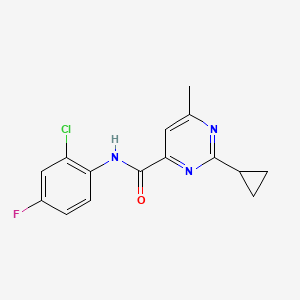
![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)
![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)
